molecular formula C22H18N4O2 B2733972 7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921880-03-7

7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2733972
CAS No.: 921880-03-7
M. Wt: 370.412
InChI Key: CHMZDXGVWGGAFA-UHFFFAOYSA-N
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Description

7-(Indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[4,3-c]pyridine core, which is fused with an indoline moiety and substituted with various functional groups, making it a versatile scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an indoline derivative, which is then reacted with a pyrazole precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the process is crucial for industrial applications, ensuring that large quantities of the compound can be produced consistently .

Chemical Reactions Analysis

Types of Reactions

7-(Indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Cyclization: Further cyclization reactions can be employed to create more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one serves as a valuable intermediate for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise in various assays, indicating potential as a bioactive molecule. It can interact with different biological targets, making it a candidate for drug discovery and development. Studies have explored its effects on enzymes, receptors, and other proteins, highlighting its versatility in biological research .

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, among others. Ongoing research aims to elucidate the mechanisms of action and optimize the compound’s efficacy and safety for potential clinical use .

Industry

Industrially, this compound can be used in the development of new materials, agrochemicals, and other products. Its chemical properties make it suitable for various applications, from coatings and polymers to specialty chemicals .

Mechanism of Action

The mechanism of action of 7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives, such as:

  • 5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
  • 7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
  • 7-(indoline-1-carbonyl)-5-methyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Uniqueness

What sets 7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

7-(2,3-dihydroindole-1-carbonyl)-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-24-13-17(21(27)25-12-11-15-7-5-6-10-19(15)25)20-18(14-24)22(28)26(23-20)16-8-3-2-4-9-16/h2-10,13-14H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMZDXGVWGGAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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